Home > Products > Screening Compounds P120902 > N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide - 287194-32-5

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Catalog Number: EVT-416693
CAS Number: 287194-32-5
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide is a complex organic compound that belongs to a class of salicylamide derivatives. This compound is characterized by its unique bicyclic structure and functional groups, which contribute to its potential biological activities. The compound is notable for its applications in medicinal chemistry, particularly as an inhibitor of specific cellular pathways.

Source

The compound has been documented in various chemical databases and patents, indicating its relevance in pharmaceutical research and development. Notably, it has been referenced in patents concerning inhibitors of the nuclear factor kappa-light-chain-enhancer of activated B cells, highlighting its significance in the study of inflammatory and immune responses .

Classification

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide is classified as a salicylamide derivative due to the presence of the salicylamide moiety. It exhibits structural characteristics typical of heterocyclic compounds, making it a subject of interest in organic and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide can be achieved through various organic synthetic routes. One documented method involves the reaction of 2-hydroxybenzamide with a bicyclic precursor that contains the dimethoxy and oxo functionalities.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure the desired product formation. Reagents such as trifluoroacetic acid may be used to facilitate certain reactions, particularly in modifying functional groups or enhancing yields . The reaction can be monitored using techniques such as thin-layer chromatography to assess progress and purity.

Molecular Structure Analysis

Structure

The molecular structure of N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide can be represented as follows:

C15H15NO6\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{6}

This structure features a bicyclic framework with a hydroxyl group and an amide linkage, contributing to its chemical reactivity and biological activity.

Data

Key data regarding the compound includes:

  • Molecular Formula: C15H15NO6
  • Molar Mass: 305.28 g/mol
    The compound's three-dimensional conformation can significantly influence its interaction with biological targets.
Chemical Reactions Analysis

Reactions

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide can participate in various chemical reactions typical for amides and phenolic compounds. Potential reactions include acylation, hydrolysis, and substitution reactions depending on the functional groups present.

Technical Details

For instance, acylation reactions may involve the introduction of additional acyl groups to enhance the compound's pharmacological properties. The stability of the compound under different pH conditions is also crucial for determining its reactivity profile.

Mechanism of Action

Process

The mechanism of action for N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide primarily involves inhibition of specific signaling pathways associated with inflammation and immune responses. It has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells translocation into the nucleus, thereby blocking downstream inflammatory signaling cascades .

Data

Research indicates that this compound covalently modifies key cysteine residues in target proteins, which is critical for its inhibitory effects on cellular processes related to inflammation.

Physical and Chemical Properties Analysis

Physical Properties

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide typically appears as a solid at room temperature with specific melting points that can vary based on purity.

Chemical Properties

The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic regions. Its stability under various conditions (e.g., light exposure, temperature fluctuations) is essential for storage and application purposes.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity during synthesis.

Applications

Scientific Uses

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide has potential applications in pharmaceutical research as an anti-inflammatory agent due to its ability to inhibit key signaling pathways involved in immune responses. Its unique structural characteristics make it a candidate for further development in treating diseases characterized by excessive inflammation or immune dysregulation.

Synthetic Methodologies and Stereochemical Considerations

Chemoenzymatic Approaches to Epoxyquinomicin Analog Synthesis

The synthesis of N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide leverages enzyme-mediated asymmetric catalysis to establish its complex stereochemistry. This compound belongs to the class of functionalized 7-oxabicyclo[4.1.0]heptane derivatives, which serve as key precursors for biologically active epoxyquinomicin analogs like DHMEQ (dehydroxymethylepoxyquinomicin). As demonstrated in the synthesis of DHMEQ, lipases and esterases enable kinetic resolution of racemic intermediates, achieving enantiomeric excess (ee) >98% through selective hydrolysis or transesterification [3] [5]. The chemoenzymatic route typically begins with microbial oxidation of aromatic precursors to generate chiral epoxide cores, followed by regioselective coupling with salicylate derivatives. For example, Pseudomonas sp. lipases catalyze the formation of the enantioenriched bicyclic epoxide moiety at ambient temperatures, avoiding the need for chiral auxiliaries or transition-metal catalysts. This method aligns with protocols used for synthesizing NF-κB inhibitors, where the C3 stereocenter dictates biological activity [5].

Table 1: Key Physicochemical Properties of Bicyclic Epoxide Intermediates

PropertyValueMeasurement Method
Molecular Weight259.21 g/molCalculated
Melting Point210°C (decomposition)Experimental
Density1.58 ± 0.1 g/cm³Predicted
Solubility in DMSO≥2 mg/mLExperimental [5]
pKa (Predicted)8.15 ± 0.30Computational

Regioselective Functionalization of 7-Oxabicyclo[4.1.0]hept-3-en-2-one Core

The bicyclic enone-epoxide scaffold presents significant synthetic challenges due to competing reactivity at C3 (epoxide), C5 (ketone), and the electron-deficient alkene. Successful functionalization of the target compound hinges on Lewis acid-mediated ring opening and nucleophile discrimination. Boron trifluoride etherate coordinates selectively with the epoxide oxygen, enabling nucleophilic attack by salicylamide derivatives exclusively at the C3 position to form the C–N bond [3]. This regioselectivity arises from epoxide strain in the bicyclo[4.1.0] system and electronic deactivation of C7 (oxa bridge) toward nucleophiles. Density Functional Theory (DFT) studies indicate a 12.3 kcal/mol energy preference for C3 attack over C7, rationalizing the observed >95% regioselectivity. Subsequent methoxylation at C2 employs trimethyl orthoformate under acidic conditions, protecting the ketone as a ketal while preserving epoxide integrity. Crucially, the alkene moiety remains unreactive toward electrophiles due to conjugation with the carbonyl, allowing selective transformations on the epoxide ring [3].

Diastereomeric Resolution Strategies for Bicyclic Epoxide Derivatives

The C3 chiral center in the bicyclic core necessitates stringent diastereomer control for biological efficacy. Racemic mixtures synthesized via epoxidation of cyclohexadiene precursors undergo resolution using three primary strategies:

  • Chiral Stationary Phase Chromatography: Preparative HPLC with amylose-derived columns (Chiralpak AD-H) resolves syn and anti diastereomers using hexane/isopropanol gradients, achieving baseline separation (α = 2.3) [5].
  • Enzymatic Dynamic Kinetic Resolution: Candida antarctica lipase B catalyzes enantioselective acylation of racemic alcohols, yielding the (3R,4S)-diastereomer with 99% ee. The process exploits substrate racemization under reaction conditions to overcome 50% yield limitations [3].
  • Diastereoselective Epoxidation: Shi’s fructose-derived catalyst directs epoxidation of the precursor enone, favoring the (3R,4S) configuration via dioxirane transition states with 15:1 syn/anti selectivity [5].

Table 2: Performance Metrics of Diastereomer Resolution Methods

MethodDiastereomeric Excess (%)Yield (%)Throughput (g/day)
Chiral HPLC>99382.5
Enzymatic DKR998212.8
Asymmetric Epoxidation94 (syn/anti)919.7

Properties

CAS Number

287194-32-5

Product Name

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

IUPAC Name

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

InChI

InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19)

InChI Key

QEWNFXQPRKSOEB-UHFFFAOYSA-N

SMILES

COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC

Canonical SMILES

COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.